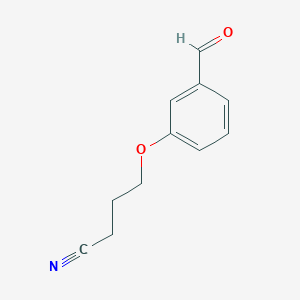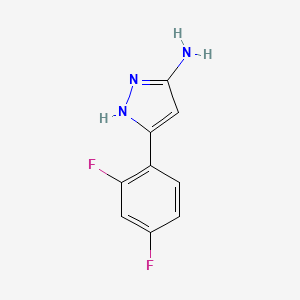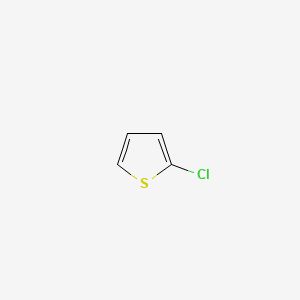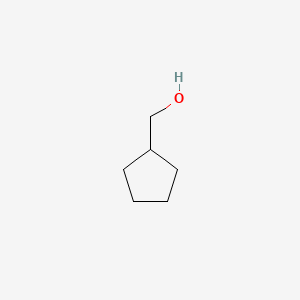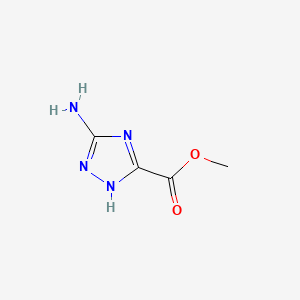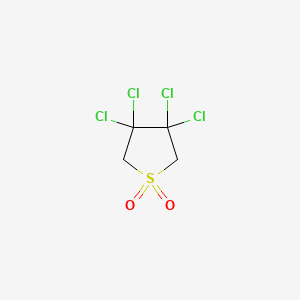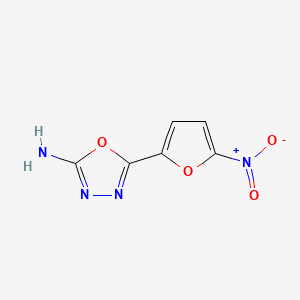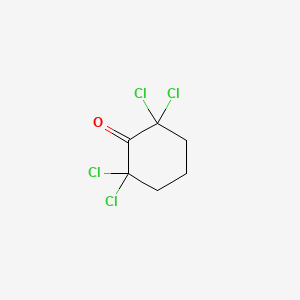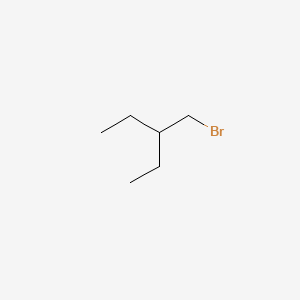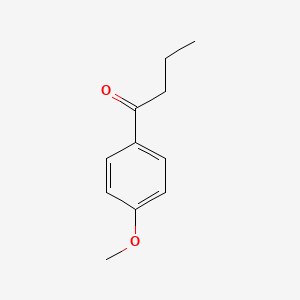![molecular formula C11H23N3O B1346750 {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine CAS No. 933749-60-1](/img/structure/B1346750.png)
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine” is a chemical compound with a molecular weight of 213.32 g/mol1. It is a liquid at room temperature1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine”. However, related compounds have been synthesized through various methods, such as refluxing different aromatic organic acids to acquire respective esters2.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3O/c12-9-11-1-2-14 (10-11)4-3-13-5-7-15-8-6-13/h11H,1-10,12H21. This indicates that the compound contains 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.
Chemical Reactions Analysis
Specific chemical reactions involving “{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine” are not available in the retrieved data. However, related compounds have been involved in various chemical reactions, such as nucleophilic substitution2.Physical And Chemical Properties Analysis
“{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine” is a liquid at room temperature1. It has a molecular weight of 213.32 g/mol1.科学的研究の応用
Anticonvulsant Agents
A study investigated the synthesis of novel schiff bases, including derivatives of 3-aminomethyl pyridine, and evaluated their anticonvulsant activity. These compounds were found to protect against seizures after intraperitoneal administration in various models. The study highlights the potential of such compounds, which could include "{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine," as anticonvulsant agents (Pandey & Srivastava, 2011).
Chemical Synthesis and Characterization
Research on heterocyclic enaminonitriles, including the preparation of dihydrothiophenium derivatives, showcased the use of morpholino and pyrrolidino groups in chemical synthesis. These studies are essential for understanding the properties and potential applications of "{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine" in various fields (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Corrosion Inhibition
In a study exploring the synthesis of cadmium(II) Schiff base complexes, ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine were used. These complexes demonstrated corrosion inhibition properties on mild steel, indicating potential industrial applications of morpholino-ethyl-pyrrolidinyl compounds (Das et al., 2017).
Pharmaceutical Chemistry
A study in pharmaceutical chemistry synthesized new compounds containing 2-pyrrolidinomethyl and 2-morpholino groups. Some of these compounds showed moderate antiglycation activities, suggesting potential applications in pharmaceutical research and development (Zhukovskaya et al., 2019).
Antimicrobial Synthesis
A research on synthesizing potent antimicrobials utilized morpholino groups. The study highlights the role of such chemical structures, including "{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine," in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
Biomolecular Binding Properties
A study on synthesizing new quinolines involving morpholino and pyrrolidinyl groups showed strong interactions with ct-DNA, indicating their potential in biomolecular research and pharmaceutical applications (Bonacorso et al., 2018).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin burns and eye damage1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
将来の方向性
The future directions for “{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine” are not specified in the retrieved data. However, given its chemical structure, it could potentially be used in the synthesis of other complex molecules.
Please note that this information is based on the data retrieved and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
特性
IUPAC Name |
[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c12-9-11-1-2-14(10-11)4-3-13-5-7-15-8-6-13/h11H,1-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQIWJEVUOIFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640887 |
Source


|
| Record name | 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine | |
CAS RN |
933749-60-1 |
Source


|
| Record name | 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

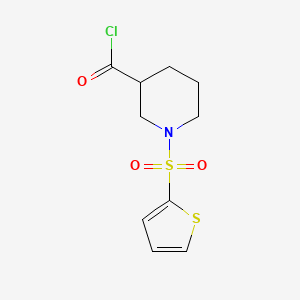
![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)
